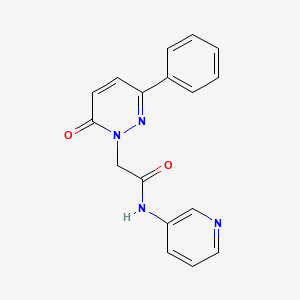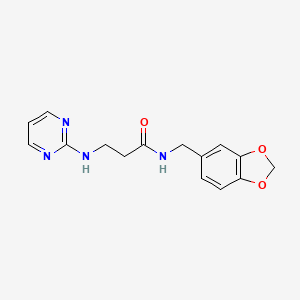
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is a chemical compound with the molecular formula C23H21INOPS and a molecular weight of 517.372 g/mol . It is known for its unique structure, which includes an oxazole ring substituted with a methylsulfanyl group and a triphenylphosphonium moiety. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide typically involves the reaction of 2-methyl-5-methylsulfanyl-oxazole with triphenylphosphine and iodine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and other side reactions. The general reaction scheme is as follows:
Starting Materials: 2-methyl-5-methylsulfanyl-oxazole, triphenylphosphine, iodine.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures.
Procedure: The starting materials are mixed in the anhydrous solvent and stirred under an inert atmosphere. Iodine is added slowly to the reaction mixture, and the reaction is allowed to proceed until completion, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not well-documented due to its specialized use in research. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the oxazole ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, diethyl ether, low temperatures (0°C to room temperature).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted triphenylphosphonium derivatives.
Applications De Recherche Scientifique
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: Investigated for its potential as a mitochondrial targeting agent due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent and in cancer research for targeted drug delivery.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is primarily related to its ability to interact with biological membranes and proteins. The triphenylphosphonium moiety allows the compound to accumulate in mitochondria, where it can exert its effects by disrupting mitochondrial function or delivering bioactive molecules. The oxazole ring and methylsulfanyl group may also contribute to its biological activity by interacting with specific molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methyl-5-propylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide: Similar structure with a propylsulfanyl group instead of a methylsulfanyl group.
(2-Cyanomethyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide: Contains a cyanomethyl group instead of a methyl group.
Uniqueness
(2-Methyl-5-methylsulfanyl-oxazol-4-YL)triphenylphosphonium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group and the triphenylphosphonium moiety makes it particularly effective for mitochondrial targeting and as a reagent in organic synthesis .
Propriétés
Numéro CAS |
76621-78-8 |
|---|---|
Formule moléculaire |
C23H21INOPS |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
(2-methyl-5-methylsulfanyl-1,3-oxazol-4-yl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C23H21NOPS.HI/c1-18-24-22(23(25-18)27-2)26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17H,1-2H3;1H/q+1;/p-1 |
Clé InChI |
GLCVTOPFTXUHHF-UHFFFAOYSA-M |
SMILES canonique |
CC1=NC(=C(O1)SC)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-(dimethylamino)propyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12176543.png)

![2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B12176561.png)


![1-isopropyl-N-(4-methoxybenzyl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide](/img/structure/B12176589.png)
![N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176591.png)
![tert-butyl {1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12176598.png)

![4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12176604.png)
![7,8-dimethoxy-2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-1(2H)-phthalazinone](/img/structure/B12176607.png)
